2,3,5-Trichlorobenzonitrile

herbicide discovery phytotoxicity screening structure-activity relationship

2,3,5-Trichlorobenzonitrile (TCBN; CAS 6575-02-6) is a trisubstituted chlorinated aromatic nitrile with the molecular formula C₇H₂Cl₃N and a molecular weight of 206.46 g/mol. The compound features three chlorine atoms at the 2-, 3-, and 5-positions of the benzene ring and a nitrile (-CN) group, which together confer strong electron-withdrawing character and distinct reactivity for nucleophilic aromatic substitution and cross-coupling transformations.

Molecular Formula C7H2Cl3N
Molecular Weight 206.5 g/mol
CAS No. 6575-02-6
Cat. No. B1603440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trichlorobenzonitrile
CAS6575-02-6
Molecular FormulaC7H2Cl3N
Molecular Weight206.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)Cl)Cl)Cl
InChIInChI=1S/C7H2Cl3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H
InChIKeyMMDWDMLGGFMMCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trichlorobenzonitrile (CAS 6575-02-6) Technical Procurement Overview: A Chlorinated Benzonitrile Building Block


2,3,5-Trichlorobenzonitrile (TCBN; CAS 6575-02-6) is a trisubstituted chlorinated aromatic nitrile with the molecular formula C₇H₂Cl₃N and a molecular weight of 206.46 g/mol [1]. The compound features three chlorine atoms at the 2-, 3-, and 5-positions of the benzene ring and a nitrile (-CN) group, which together confer strong electron-withdrawing character and distinct reactivity for nucleophilic aromatic substitution and cross-coupling transformations [2]. TCBN is primarily employed as a synthetic intermediate in agrochemical and pharmaceutical research, where its specific substitution pattern enables regioselective functionalization not achievable with alternative trichlorobenzonitrile isomers or lower-halogenated analogs. Computed physicochemical parameters include a topological polar surface area (TPSA) of 23.79 Ų, a calculated LogP of 3.51848, zero hydrogen bond donors, and a single hydrogen bond acceptor (the nitrile nitrogen) .

Why 2,3,5-Trichlorobenzonitrile Cannot Be Casually Substituted with Other Trichlorobenzonitrile Isomers or Dichloro Analogs


Substitution among chlorobenzonitriles is not straightforward because the precise positioning of chlorine atoms on the aromatic ring dictates both the compound's physical properties and its biological or chemical behavior. As demonstrated by Gentner and Danielson, the phytotoxic activity of substituted benzonitriles is highly dependent on the chlorine substitution pattern, with 2,3,5-trichlorobenzonitrile exhibiting activity comparable to or exceeding that of the established herbicide dichlobenil (2,6-dichlorobenzonitrile), while other isomers do not share this profile [1]. Furthermore, spectroscopic studies by Maiti et al. reveal that isomeric chlorobenzonitriles possess distinct absorption, fluorescence, and phosphorescence characteristics, and internal heavy atom spin-orbit coupling effects vary significantly with chlorine substitution pattern, meaning that alternative isomers cannot serve as spectroscopic or photophysical surrogates for 2,3,5-TCBN [2]. These differences translate directly into non-interchangeable performance in both biological assays and synthetic applications.

2,3,5-Trichlorobenzonitrile (CAS 6575-02-6) Quantitative Differentiation Evidence Versus Analogs


Phytotoxic Potency of 2,3,5-Trichlorobenzonitrile Equals or Exceeds Dichlobenil in Nutrient Solution Assays

In a comparative evaluation of thirty substituted benzonitriles and derivatives applied at equimolar exponential rates in nutrient solution, 2,3,5-trichlorobenzonitrile was identified as one of five compounds exhibiting phytotoxic activity that was as active as, or more active than, the reference herbicide 2,6-dichlorobenzonitrile (dichlobenil). This finding places 2,3,5-TCBN in a select group of high-potency benzonitrile derivatives and distinguishes it from the majority of tested analogs that demonstrated inferior phytotoxic activity [1].

herbicide discovery phytotoxicity screening structure-activity relationship weed science

2,3,5-Trichlorobenzonitrile Exhibits Phytotoxic Activity Distinct from the Growth-Promoting Profile of 2,4,5-Trichlorobenzonitrile

Patent DE1133176B documents a striking functional divergence between trichlorobenzonitrile positional isomers. While 2,4,5-trichlorobenzonitrile exerts a growth-stimulating effect on young oat plants (Avena sativa) at dosages ranging from 1.6 to 48 kg per hectare, 2,3,5-trichlorobenzonitrile is characterized among a group of compounds that strongly inhibit seed germination and plant growth [1]. This binary functional opposition (growth promotion versus growth inhibition) between isomers differing only in chlorine atom positions demonstrates that 2,3,5-TCBN cannot be replaced by 2,4,5-TCBN in applications requiring herbicidal or growth-suppressive activity.

plant growth regulation herbicide screening isomer selectivity agrochemical development

Solid-State Thermal Stability of 2,3,5-Trichlorobenzonitrile Greatly Exceeds That of Symmetric 2,4,6-Trichlorobenzonitrile Isomer

A direct comparison of melting points reveals a substantial thermal stability advantage for 2,3,5-trichlorobenzonitrile. The asymmetric 2,3,5-isomer exhibits a melting point of 210–212°C as reported in PMC physicochemical characterization data [1]. In marked contrast, the symmetric 2,4,6-trichlorobenzonitrile isomer (CAS 6575-05-9) melts at only 80–82°C, a difference of approximately 130°C . This dramatic disparity in solid-state thermal behavior reflects fundamentally different crystal packing forces arising from the distinct molecular symmetry and dipole moment of each isomer.

physicochemical characterization thermal stability solid-state chemistry formulation development

Environmental Persistence of 2,3,5-Trichlorobenzonitrile as a Chlorothalonil Degradation Product May Exceed That of Other Chlorobenzonitriles

2,3,5-Trichlorobenzonitrile has been identified as a degradation product of the widely used fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) and is classified as environmentally persistent, with studies indicating low degradation rates under natural conditions and a demonstrated resistance to degradation that leads to accumulation in soil [1]. In contrast, photolysis studies by Millet et al. established that the benzonitrile herbicide dichlobenil (2,6-dichlorobenzonitrile) is photostable under laboratory conditions (λ > 290 nm), while compounds such as chloroxynil undergo measurable photodegradation [2]. This positions 2,3,5-TCBN as a compound of interest for environmental monitoring and analytical method development distinct from more photolabile benzonitriles.

environmental fate pesticide metabolite persistence soil chemistry analytical chemistry

2,3,5-Trichlorobenzonitrile Serves as a Key Synthetic Intermediate for 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine Derivatives

The 2,3,5-chlorine substitution pattern of TCBN enables its direct use as a starting material for the synthesis of 2-(2,3,5-trichlorophenyl)-5-(trifluoromethyl)pyrimidine, a heterocyclic scaffold of interest in medicinal chemistry . The specific 2,3,5-trichlorophenyl motif is retained in the final product, demonstrating that the chlorination pattern is not merely a synthetic handle but becomes an integral structural feature of the target molecule. Alternative trichlorobenzonitrile isomers (e.g., 2,4,5- or 2,4,6-) would yield different trichlorophenyl substitution patterns in the final pyrimidine derivatives, which would exhibit distinct steric and electronic properties, potentially altering biological activity profiles.

medicinal chemistry heterocyclic synthesis building block pyrimidine derivatives pharmaceutical intermediates

2,3,5-Trichlorobenzonitrile (CAS 6575-02-6) Validated Research and Industrial Application Scenarios


Herbicide Discovery and Structure-Activity Relationship (SAR) Studies on Benzonitrile Derivatives

2,3,5-Trichlorobenzonitrile has been empirically demonstrated to exhibit phytotoxic activity that equals or exceeds that of the commercial herbicide dichlobenil (2,6-dichlorobenzonitrile) in nutrient solution assays [1]. This established activity profile makes TCBN a valuable reference compound for SAR studies exploring how chlorine substitution pattern modulates herbicidal potency, selectivity, and environmental fate in the benzonitrile class. Researchers investigating next-generation benzonitrile-based herbicides should include 2,3,5-TCBN in screening panels to benchmark activity against dichlobenil and to explore whether the 2,3,5-substitution pattern offers advantages in crop selectivity or reduced off-target effects.

Environmental Fate Monitoring and Analytical Reference Standard for Chlorothalonil Degradation Studies

As an identified degradation product of the widely used fungicide chlorothalonil, 2,3,5-trichlorobenzonitrile is classified as environmentally persistent with demonstrated resistance to degradation under natural conditions and accumulation in soil [1]. Environmental analytical laboratories and regulatory testing facilities require authentic reference standards of TCBN for GC/MS and LC/MS method development, validation, and quantification of chlorothalonil degradation pathways in soil and water matrices. The persistence of TCBN relative to other benzonitrile degradation products makes it a critical marker for long-term environmental monitoring studies.

Synthesis of 2-(2,3,5-Trichlorophenyl)-Substituted Heterocyclic Compounds for Medicinal and Agrochemical Chemistry

2,3,5-Trichlorobenzonitrile serves as a direct starting material for the preparation of 2-(2,3,5-trichlorophenyl)-5-(trifluoromethyl)pyrimidine and related heterocyclic scaffolds [1]. The 2,3,5-chlorine substitution pattern is preserved in the final product, enabling the construction of compound libraries with a specific trichlorophenyl pharmacophore that cannot be accessed using other trichlorobenzonitrile isomers. Medicinal chemistry and agrochemical discovery programs targeting pyrimidine, pyridine, or other heterocyclic cores with trichlorophenyl substituents should prioritize 2,3,5-TCBN when the 2,3,5-substitution geometry is required for target binding or physicochemical optimization.

Plant Growth Regulator Screening Requiring Growth-Inhibitory (Herbicidal) Rather Than Growth-Promoting Activity

Patent literature establishes a clear functional dichotomy among trichlorobenzonitrile isomers: while 2,4,5-trichlorobenzonitrile stimulates plant growth in young oat plants at 1.6–48 kg/ha, 2,3,5-trichlorobenzonitrile belongs to the growth-inhibiting (herbicidal) class of benzonitriles [1]. For researchers screening benzonitrile libraries to identify plant growth regulators, this evidence dictates that 2,3,5-TCBN—not 2,4,5-TCBN—must be selected for programs aimed at discovering growth-suppressing or herbicidal agents. Conversely, programs seeking growth-promoting compounds should explicitly avoid 2,3,5-TCBN in favor of the 2,4,5-isomer.

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